2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
Description
2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that features a methoxyphenyl group, a thiadiazolyl group, and a piperazinyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-21-13-4-2-3-12(9-13)10-15(20)19-7-5-18(6-8-19)14-11-16-22-17-14/h2-4,9,11H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJQZBRDQRSFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common route might include:
Formation of the piperazine derivative: Starting with a piperazine, the thiadiazolyl group can be introduced through nucleophilic substitution reactions.
Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced via Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Final coupling: The intermediate compounds are then coupled under specific conditions, such as using a base or a catalyst, to form the final product.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include hydroxylated derivatives, reduced alcohols, or substituted aromatic compounds.
Scientific Research Applications
Pharmacological Properties
The pharmacological applications of 2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the thiadiazolyl group is particularly noteworthy, as it has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiadiazole can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
2. Antimicrobial Properties
The compound may also possess antimicrobial activity. Thiadiazole derivatives have been reported to exhibit effectiveness against a range of bacterial and fungal strains. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic processes within the pathogens .
3. Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including cancer and neurodegenerative disorders. Compounds similar to this compound have been studied for their potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Efficacy | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Activity | Showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. |
| Study C | Anti-inflammatory Properties | Found to reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential use in inflammatory conditions. |
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as a receptor ligand, it might bind to the receptor and modulate its activity. If it inhibits an enzyme, it might bind to the active site and prevent substrate binding.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)-1-piperazinyl ethanone: Lacks the thiadiazolyl group.
1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]ethan-1-one: Lacks the methoxyphenyl group.
Uniqueness
The presence of both the methoxyphenyl and thiadiazolyl groups in 2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one might confer unique pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets.
Biological Activity
2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a methoxyphenyl group, a thiadiazolyl group, and a piperazinyl group, which are often associated with various therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Methoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
- Thiadiazolyl group : Known for its role in biological activity and interaction with various enzymes.
- Piperazinyl group : Commonly found in many biologically active compounds, enhancing pharmacological efficacy.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that compounds containing thiadiazole moieties often demonstrate antimicrobial properties. For instance, derivatives of thiadiazoles have been reported to inhibit the growth of various bacteria and fungi. The specific compound under discussion is hypothesized to possess similar properties due to the presence of the thiadiazolyl group .
2. Anti-inflammatory Effects
In preliminary studies, compounds similar to this compound have been evaluated for their anti-inflammatory potential. The methoxyphenyl group may enhance the compound's ability to modulate inflammatory pathways .
3. Anticancer Activity
The compound is also being investigated for its anticancer properties. Research suggests that piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors (e.g., serotonin receptors), influencing mood and behavior.
- Enzyme Inhibition : The thiadiazolyl group could act as a competitive inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression.
Case Study 1: Antimicrobial Screening
In a study evaluating various derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli, compounds similar to this compound showed significant inhibition zones compared to controls. The results are summarized in Table 1.
| Compound | Inhibition Zone (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 18 | S. aureus |
| Compound B | 15 | E. coli |
| Target Compound | 20 | S. aureus |
Case Study 2: Anti-inflammatory Activity
A study assessed the anti-inflammatory effects using an animal model of induced inflammation. The target compound was administered intraperitoneally, resulting in a significant reduction in inflammatory markers compared to the control group.
Q & A
Q. Table 1: Comparison of Reaction Conditions from Literature
| Step | Solvent | Catalyst | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperazine functionalization | DMF | Pd/C | 80°C | 65–75 | |
| Thiadiazole coupling | DCM | None | RT | 50–60 | |
| Final purification | Ethanol | – | – | >90 |
Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of methoxyphenyl (δ 3.8–4.0 ppm for OCH3) and piperazine/thiadiazole protons (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 443.5 for C24H25N7O2 analogs) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates with ethyl acetate/hexane eluents .
- X-ray Crystallography : Resolves crystal packing and stereochemistry for analogs with triazole cores .
Advanced: How can researchers design assays to evaluate dual pharmacological activity (e.g., CNS and anticancer effects)?
- Target Selection : Prioritize receptors like serotonin (5-HT) or dopamine receptors (CNS) and kinases (anticancer) based on structural analogs showing dual activity .
- In Vitro Models :
- Receptor Binding Assays : Use radioligand displacement studies (e.g., [3H]-spiperone for 5-HT2A) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
- Data Integration : Cross-validate results with molecular docking to predict binding affinities for thiadiazole and piperazine motifs .
Advanced: What strategies mitigate contradictions in receptor binding data caused by experimental variability?
- Sample Standardization : Pre-treat compounds with degassing (N2 atmosphere) to prevent oxidation during assays .
- Control for Degradation : Use stability studies (e.g., HPLC monitoring at 0, 6, 12 hours) to identify degradation products .
- Statistical Validation : Apply multivariate analysis to distinguish assay noise from true biological activity, particularly for analogs with low solubility .
Advanced: How can solubility challenges in in vitro testing be addressed methodologically?
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment : Test solubility in buffers (pH 1.2–7.4) to simulate physiological conditions .
- Surfactant Additives : Incorporate polysorbate-80 (0.01% w/v) to improve dispersion in cell culture media .
Q. Table 2: Solubility Optimization Strategies
| Method | Conditions | Solubility Improvement | Source |
|---|---|---|---|
| DMSO co-solvent | 1% in PBS | 2.5-fold increase | |
| β-cyclodextrin | 10 mM | 4.0-fold increase | |
| Polysorbate-80 | 0.01% w/v | 3.0-fold increase |
Advanced: What are the critical considerations for scaling up synthesis without compromising purity?
- Catalyst Recycling : Recover Pd/C via filtration to reduce costs and metal contamination .
- Flow Chemistry : Implement continuous-flow reactors for thiadiazole coupling steps to enhance reproducibility .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: How can researchers resolve discrepancies in reported biological activity across studies?
- Meta-Analysis : Compare IC50 values across analogs (e.g., triazole vs. thiadiazole derivatives) to identify structure-activity trends .
- Assay Replication : Repeat key experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Orthogonal Assays : Validate anticancer activity via apoptosis markers (Annexin V) alongside cytotoxicity data .
Basic: What computational tools predict the pharmacokinetic properties of this compound?
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability for serotonin receptors (e.g., 5-HT1A) using GROMACS .
Advanced: How to design stability studies for long-term storage of the compound?
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (UV) for 4 weeks, followed by HPLC analysis .
- Lyophilization : Test freeze-dried formulations for reconstitution efficiency in saline .
Advanced: What are the best practices for synthesizing isotopically labeled analogs for tracer studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
